molecular formula C12H16N4O2S B15090652 N-(2-amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)-N-methylmethanesulfonamide

N-(2-amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)-N-methylmethanesulfonamide

Cat. No.: B15090652
M. Wt: 280.35 g/mol
InChI Key: GLKHMXFPIPKKMQ-UHFFFAOYSA-N
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Description

N-(2-amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)-N-methylmethanesulfonamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)-N-methylmethanesulfonamide typically involves multiple steps. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the phenyl group and the methanesulfonamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)-N-methylmethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and sulfonamide-containing molecules. Examples include:

Uniqueness

N-(2-amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)-N-methylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16N4O2S

Molecular Weight

280.35 g/mol

IUPAC Name

N-[2-amino-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C12H16N4O2S/c1-15-8-10(7-14-15)9-4-5-11(13)12(6-9)16(2)19(3,17)18/h4-8H,13H2,1-3H3

InChI Key

GLKHMXFPIPKKMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)N)N(C)S(=O)(=O)C

Origin of Product

United States

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